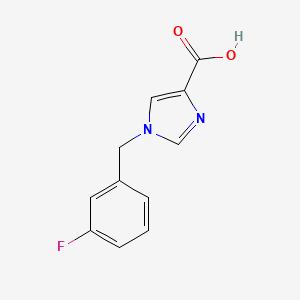

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDSJKZTQQFPFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(N=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antiviral and antibacterial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C10H9FN2O2

- Molecular Weight : 208.19 g/mol

- CAS Number : [B1449287]

The presence of the fluorobenzyl group is believed to enhance its biological activity by improving binding affinity to target proteins.

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid exhibits biological activity primarily through the following mechanisms:

- Inhibition of HIV Integrase : Research indicates that derivatives of imidazole-4-carboxylic acids, including this compound, can bind to the LEDGF/p75-binding pocket of HIV integrase. This interaction inhibits the enzyme's activity, which is critical for viral replication .

- Antibacterial Activity : The compound has shown potential against various bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid and its derivatives:

Case Study 1: HIV Integrase Inhibition

A study evaluated a series of imidazole derivatives for their ability to inhibit HIV integrase. The compound demonstrated significant binding affinity, leading to a reduction in viral replication in vitro. The mechanism involved hydrogen bonding with key amino acid residues in the integrase active site, which is crucial for its function .

Case Study 2: Antibacterial Efficacy

In another study focusing on antibacterial properties, 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid was tested against Gram-positive bacteria. It exhibited an MIC value comparable to standard treatments, indicating its potential as a lead compound for developing new antibiotics targeting resistant strains .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it suitable for drug development.

- Anticancer Activity : Preliminary studies indicate that this compound can inhibit cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

- Neuroprotective Effects : The compound's interaction with nicotinic acetylcholine receptors (nAChRs) positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research shows that it may enhance cognitive function by modulating cholinergic signaling pathways .

Biochemical Studies

The compound is also utilized in biochemical assays to study enzyme interactions and metabolic pathways.

- Enzyme Inhibition Studies : It has been used to explore the inhibition of specific enzymes involved in metabolic processes, contributing to the understanding of drug metabolism and pharmacokinetics.

Data Table: Biological Activities and Mechanisms

Anticancer Studies

In vitro studies have demonstrated that 1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicated substantial growth inhibition in breast cancer cells, suggesting a promising role in cancer therapy .

Neuropharmacological Research

Further investigations into the neuropharmacological properties revealed that this compound could enhance cognitive function in animal models by modulating nAChR activity. This aligns with findings from related compounds that show promise in treating cognitive decline associated with neurodegenerative diseases .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key parameters of 1-(3-fluorobenzyl)-1H-imidazole-4-carboxylic acid with structurally related imidazole derivatives:

Key Observations :

- Electron-Withdrawing Groups : Fluorine (F), chlorine (Cl), and trifluoromethyl (CF₃) substituents increase electronegativity and lipophilicity, influencing solubility and receptor binding. For instance, the CF₃ group in the 3-(trifluoromethyl)phenyl analog enhances metabolic stability, making it suitable for drug development .

- Functional Group Impact : The nitro group in 1-benzyl-5-nitro derivatives may improve reactivity but could reduce metabolic stability compared to halogens .

- Pharmacological Potency : CV-11974, a benzimidazole analog with ethoxy and tetrazolyl groups, exhibits potent angiotensin II receptor antagonism (IC₅₀ = 1.12 × 10⁻⁷ M), highlighting the importance of substituent positioning for activity .

Métodos De Preparación

Key Steps:

| Step | Reaction Description | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of substituted benzamide | Reaction of 3-fluorobenzoyl chloride with aniline derivative in ethyl acetate with triethylamine at room temperature for ~16 h | High yield; amide intermediate formed |

| 2 | Conversion to imidoyl chloride | Reflux with excess thionyl chloride (SOCl2) for 8 h | Quantitative yield; imidoyl chloride intermediate |

| 3 | Cycloaddition | Reaction of imidoyl chloride with ethyl isocyanoacetate in solvent like DMF or THF under controlled temperature | Forms 1-(3-fluorobenzyl)-1H-imidazole-4-carboxylate ester |

| 4 | Hydrolysis | Conversion of ester to carboxylic acid by acidic or basic hydrolysis | Yields target 1-(3-fluorobenzyl)-1H-imidazole-4-carboxylic acid |

N-Alkylation of Imidazole-4-carboxylic Acid

Another potential route involves direct N-alkylation of imidazole-4-carboxylic acid or its derivatives with 3-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions.

-

- Base: Potassium carbonate or sodium hydride

- Solvent: Polar aprotic solvents such as DMF or DMSO

- Temperature: Ambient to moderate heating (room temperature to 80°C)

- Reaction time: Several hours to overnight

Outcome: Selective alkylation at the N1 position of the imidazole ring to yield 1-(3-fluorobenzyl)-1H-imidazole-4-carboxylic acid or its ester derivatives.

This method is widely used for synthesizing N-substituted imidazoles due to its simplicity and availability of reagents.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Range/Condition | Comments |

|---|---|---|

| Solvent | DMF, THF, DMSO, Ethyl acetate | Choice depends on step; DMF and THF preferred for cycloaddition |

| Temperature | Room temperature to reflux (25–80°C) | Reflux used for conversion to imidoyl chloride |

| Base | Potassium carbonate, triethylamine | Used for amide formation and N-alkylation |

| Reagents | 3-Fluorobenzoyl chloride, 3-fluorobenzyl bromide, ethyl isocyanoacetate, SOCl2 | Key starting materials |

| Reaction Time | 16 h to 48 h | Varies by step and scale |

| Yield | Moderate to high (60–90%) | Dependent on purity and reaction optimization |

Research Findings and Optimization Notes

- The cycloaddition method using imidoyl chlorides and α-isocyanoacetates is favored for its versatility and ability to introduce various substituents on the imidazole ring, including fluorobenzyl groups.

- Hydrolysis of ester intermediates to carboxylic acids is typically quantitative under acidic or basic conditions, with minimal side reactions.

- The N-alkylation approach requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions.

- Solvent choice and temperature critically affect reaction rates and yields, with polar aprotic solvents enhancing nucleophilicity and reaction efficiency.

- The use of hydrochloride salts of the final product improves handling and stability but requires confirmation of purity by the researcher, as commercial suppliers often provide the compound "as-is".

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cycloaddition of α-isocyanoacetate with imidoyl chloride | 3-Fluorobenzoyl chloride, aniline derivative, ethyl isocyanoacetate | Amide formation → imidoyl chloride → cycloaddition → hydrolysis | High regioselectivity, modular, good yields | Multi-step, requires careful intermediate handling |

| N-Alkylation of imidazole-4-carboxylic acid | Imidazole-4-carboxylic acid, 3-fluorobenzyl bromide | Base-promoted N-alkylation | Simple, direct | Possible side reactions, requires purification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.